5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring substituted with a bromine and fluorine atom on the phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic Acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions generally include refluxing in methanol for several hours to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The isoxazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine or fluorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the isoxazole ring.
Scientific Research Applications
5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 5-(4-Bromophenyl)isoxazole-3-carboxylic Acid
- 5-(4-Fluorophenyl)isoxazole-3-carboxylic Acid
Comparison: 5-(3-Bromo-4-fluorophenyl)isoxazole-3-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and biological activity. Similar compounds with only one halogen atom may exhibit different properties and applications .
Properties
Molecular Formula |
C10H5BrFNO3 |
---|---|
Molecular Weight |
286.05 g/mol |
IUPAC Name |
5-(3-bromo-4-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO3/c11-6-3-5(1-2-7(6)12)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15) |
InChI Key |
HOZGJPVVAXSOCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NO2)C(=O)O)Br)F |
Origin of Product |
United States |
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